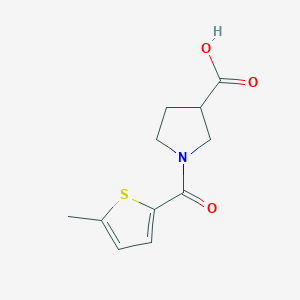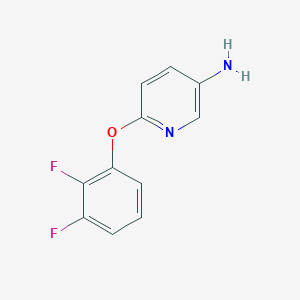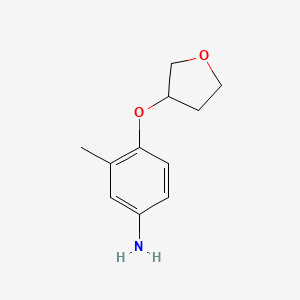
3-Methyl-4-(oxolan-3-yloxy)aniline
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Methyl-4-(oxolan-3-yloxy)aniline is C11H15NO2 . Its molecular weight is 193.25 g/mol . The IUPAC name is 4-methyl-3-(tetrahydro-3-furanyloxy)aniline . The InChI code is 1S/C11H15NO2/c1-8-2-3-9(12)6-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at room temperature and has normal shipping temperature .Aplicaciones Científicas De Investigación
Catalysis and Reaction Mechanisms : One study examined the methylation of aniline by methanol on zeolite H-Y using in situ (13)C MAS NMR spectroscopy. This research contributes to understanding the mechanism of alkylation reactions, crucial in organic synthesis (Wang et al., 2002).
Polyurethane Synthesis : Research on the synthesis of polyurethane cationomers with anil groups involved the synthesis of salicylideneanil structures, including 3-(11-bromoundecanoyloxymethyl)-N-(2-hydroxybenzilidene)aniline. This is significant for producing materials with fluorescent properties (Buruianǎ et al., 2005).
Organic Synthesis and Molecular Design : A study on 3,5- and 3,6-disubstituted 3,4-dihydroquinazolines highlighted the use of anilines in synthesizing complex organic structures, contributing to pharmaceutical and material sciences (Yunnikova & Ésenbaeva, 2016).
Docking and QSAR Studies : Research on docking and quantitative structure–activity relationship (QSAR) studies for certain aniline derivatives as c-Met kinase inhibitors underlines the role of aniline derivatives in drug discovery and optimization (Caballero et al., 2011).
Chemical Characterizations and Polymer Studies : The study of aniline-co-3-methyl thiophene copolymers synthesized with a new oxidant provided insights into the properties like conductivity and thermal stability, crucial for developing new materials (Şenkul et al., 2012).
Antimicrobial Agents : Research on Schiff’s Bases of 4-Chloro-3-coumarin aldehyde with different anilines, including 3-chloro-4-methyl aniline, demonstrated their potential as antimicrobial agents, which is significant for developing new pharmaceuticals (Bairagi et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-4-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHOWNSMWYABDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)
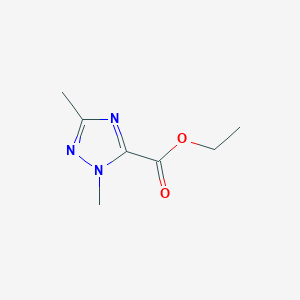
![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)
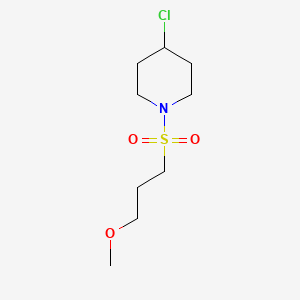
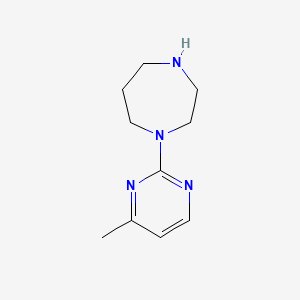
![4-[(4-Methylpyrimidin-2-yl)oxy]aniline](/img/structure/B1428885.png)

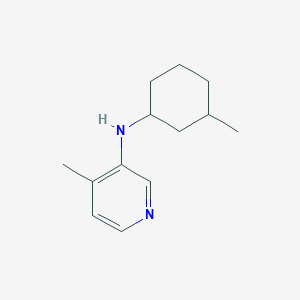
![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)
